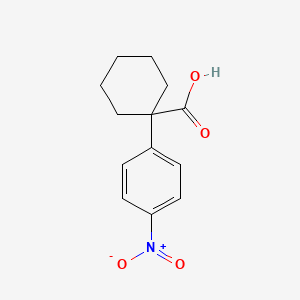

1-(4-Nitrophenyl)cyclohexanecarboxylic acid

描述

1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 4-nitrophenyl substituent at the 1-position of the cyclohexane ring. This compound is structurally related to valproic acid analogs and other cycloalkane-carboxylic acids, which have been investigated for pharmacological applications, including anticonvulsant and metabolic activities .

属性

IUPAC Name |

1-(4-nitrophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)13(8-2-1-3-9-13)10-4-6-11(7-5-10)14(17)18/h4-7H,1-3,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTDZONBGWSSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Overview

One classical approach to synthesizing 1-(4-Nitrophenyl)cyclohexanecarboxylic acid involves nitration reactions where a cyclohexanecarboxylic acid derivative bearing a phenyl group is treated with nitrating agents such as nitric acid, often in the presence of catalysts or under controlled temperature conditions.

Reaction Conditions

- Nitrating agents: Concentrated nitric acid or mixed acid systems (nitric acid and sulfuric acid).

- Catalysts: Acid catalysts to facilitate electrophilic aromatic substitution.

- Temperature: Controlled low to moderate temperatures to avoid over-nitration or decomposition.

- Purification: Recrystallization or chromatographic techniques to isolate the pure nitro-substituted product.

Research Findings

- Industrial-scale nitration is optimized for yield and purity by controlling reaction parameters.

- The process typically yields this compound with high regioselectivity at the para position due to the directing effects of the carboxylic acid substituent on the phenyl ring.

Synthesis via Reduction and Subsequent Functionalization

Method Overview

Starting from 4-nitro-substituted precursors, reduction reactions convert the nitro group to an amino group, which can then be transformed back into the nitro group or further functionalized. This method may involve multi-step synthesis but allows for structural modifications.

Reaction Conditions

- Reducing agents: Hydrogen gas with palladium on carbon catalyst, sodium borohydride, or Raney nickel.

- Solvents: Varied, including aqueous or organic solvents depending on the reducing agent.

- Temperature and pressure: Mild to moderate conditions; however, some catalysts (e.g., Raney nickel) may require elevated hydrogen pressures (~150 bar).

Challenges and Solutions

- Raney nickel is effective but poses handling difficulties such as pyrophoricity and catalyst separation issues.

- Alternative catalysts like rhodium on carbon have been used under milder conditions to improve safety and scalability.

- Isomerization of cis to trans isomers is a notable challenge; recent advances include base-mediated epimerization in aprotic solvents to improve trans isomer yield.

Solvent-Free Fusion Reaction

Method Overview

A solvent-free fusion reaction has been reported for synthesizing this compound by heating cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid derivatives, promoting cyclization and functional group transformations without solvents.

Reaction Conditions

- Fusion temperature: Elevated temperatures sufficient to melt and react the substrates.

- Catalyst: Sometimes no catalyst is required due to the fusion conditions.

- Advantages: Environmentally friendly due to the absence of solvents, potentially higher reaction rates.

Research Insights

- This method is efficient for specific substituted derivatives and can be adapted for scale-up with careful temperature control.

- It offers a cleaner reaction profile with fewer by-products.

Catalytic Hydrogenation of Aromatic Precursors

Method Overview

Hydrogenation of aromatic precursors such as 4-nitrobenzoic acid or 4-aminobenzoic acid derivatives to cyclohexane derivatives is a key step in preparing cyclohexanecarboxylic acid derivatives. This method can yield both cis and trans isomers.

Reaction Conditions

- Catalysts: Rhodium on carbon, ruthenium on alumina, or Raney nickel.

- Hydrogen pressure: Ranges from mild (10 atm) to high (up to 150 bar).

- Temperature: Mild to moderate (e.g., 60 °C).

- Solvents: Isopropanol or other alcohols.

Isomer Control

- The reaction often produces a mixture of cis and trans isomers.

- Recent patented processes achieve a trans isomer ratio greater than 75% using optimized catalysts and conditions in a one-pot reaction.

- Epimerization techniques post-hydrogenation can improve trans isomer yields but may reduce overall yield and complicate purification.

Conversion of Cis to Trans Isomers

Method Overview

Since hydrogenation often yields predominantly cis isomers, chemical methods have been developed to convert cis-1-(4-aminophenyl)cyclohexanecarboxylic acid derivatives to the trans form, which can then be nitrated or further functionalized.

Reaction Conditions

- Formation of bulky amine derivatives followed by base treatment in methanol or aprotic solvents.

- Use of sulfonate esters or other intermediates to facilitate isomerization.

- Yields vary, with some methods reporting up to 73% conversion efficiency.

Industrial Relevance

- Direct synthesis of trans isomers is preferred to avoid complex isomerization steps.

- The patented one-pot hydrogenation method achieving high trans selectivity is promising for industrial applications.

Comparative Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Nitration | Nitric acid, acid catalyst | Controlled temp, acid medium | High regioselectivity, scalable | Requires careful control to avoid over-nitration |

| Reduction & Functionalization | Pd/C, Raney Ni, NaBH4 | Mild to high pressure hydrogenation | Versatile, allows modifications | Handling of pyrophoric catalysts, isomer mixtures |

| Solvent-Free Fusion | Heat, sometimes catalyst | Elevated fusion temperatures | Solvent-free, cleaner reaction | Limited to certain derivatives |

| Catalytic Hydrogenation | Rh/C, Ru/Al2O3, Raney Ni | Mild to high pressure H2 | Efficient aromatic ring reduction | Isomer control challenges |

| Cis to Trans Isomer Conversion | Base, methanol, bulky substituents | Mild base treatment | Improves trans isomer yield | Additional steps, lower overall yield |

Summary of Research Findings

- The synthesis of this compound is primarily achieved through nitration of cyclohexanecarboxylic acid derivatives or hydrogenation of nitro-substituted aromatic precursors.

- Industrial processes favor methods that maximize yield and purity while minimizing hazardous reagents and conditions.

- Recent advances include one-pot hydrogenation methods yielding high trans isomer ratios, which are crucial for pharmaceutical intermediates.

- Solvent-free fusion methods provide environmentally friendly alternatives for specific derivatives.

- The control of stereochemistry (cis/trans isomers) remains a key challenge, with ongoing research focused on direct synthesis of the trans isomer or efficient isomerization techniques.

This comprehensive analysis reflects diverse methodologies and recent innovations, providing a professional and authoritative perspective on the preparation of this compound.

化学反应分析

Types of Reactions: 1-(4-Nitrophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 1-(4-Aminophenyl)cyclohexanecarboxylic acid.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of 1-(4-Aminophenyl)cyclohexanecarboxylic acid.

Substitution: Various substituted cyclohexanecarboxylic acids depending on the reagents used.

科学研究应用

1-(4-Nitrophenyl)cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or pathways, contributing to its observed activities .

相似化合物的比较

1-(4-Nitrophenyl)cyclopropanecarboxylic Acid (Similarity: 0.96)

- Structure : Cyclopropane ring instead of cyclohexane.

1-(4-Nitrophenyl)cyclobutanecarboxylic Acid (Similarity: 0.94)

- Structure : Cyclobutane ring.

- Impact : Intermediate ring strain between cyclopropane and cyclohexane, possibly offering a balance between reactivity and stability .

Functional Group Modifications

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid (Similarity: 0.93)

1-(4-Chlorophenyl)cyclohexanecarboxylic Acid

- Structure : Chloro substituent replaces nitro group.

- Molecular weight: 238.71 g/mol .

Pharmacokinetic and Pharmacodynamic Comparisons

Cyclohexanecarboxylic Acid (CCA)

1-Methyl-1-cyclohexanecarboxylic Acid (MCCA)

- Structure : Methyl group at the 1-position.

- Pharmacokinetics : Higher biliary excretion of conjugates (25.2% vs. 12% for CCA) correlates with stimulated bile flow, indicating faster elimination .

Data Tables

Table 1: Structural and Physicochemical Properties

Table 2: Pharmacokinetic Parameters in Rats

| Compound | Biliary Excretion (% Dose) | Urinary Excretion (% Dose) | Bile Flow Stimulation |

|---|---|---|---|

| CCA | <5% | 12.0% | No |

| MCCA | >50% | 25.2% | Yes |

Key Findings and Implications

Substituent Effects : The nitro group enhances metabolic resistance but may increase toxicity, whereas chloro or oxo groups modify solubility and binding interactions .

Ring Size : Smaller rings (cyclopropane/cyclobutane) introduce strain, affecting stability and reactivity .

Methylation : Methylation (e.g., MCCA) improves potency but elevates neurotoxicity, necessitating careful design in drug development .

生物活性

1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and antitumor effects, supported by various studies and data.

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.26 g/mol

- CAS Number : 100679-20-0

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong activity compared to standard antibiotics.

| Bacteria Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in vitro using human cell lines. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was attributed to the inhibition of NF-κB signaling pathways.

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these cancer cell lines were determined to be approximately 15 µM, suggesting a promising antitumor activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Modulation of Signaling Pathways : It interferes with key signaling pathways involved in cell proliferation and survival, particularly those related to cancer cell growth.

Case Studies

- Antimicrobial Efficacy Study : A clinical study involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to controls.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers.

常见问题

Q. What are the foundational synthetic routes for 1-(4-Nitrophenyl)cyclohexanecarboxylic acid, and how are intermediates purified?

The synthesis typically involves nitration of a phenylcyclohexane precursor or coupling a pre-formed nitroaryl group to a cyclohexanecarboxylic acid scaffold. For example, analogous methods for nitrophenylpiperazine intermediates (e.g., 2-[4-(4-Nitrophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid) use stepwise coupling under anhydrous conditions with reagents like DCC/DMAP . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Purity validation via GC or HPLC (>95% area) is critical, as seen in ethyl ester purification workflows .

Q. How is the compound characterized spectroscopically, and what are key diagnostic peaks?

- IR Spectroscopy : A strong carbonyl stretch near 1700 cm⁻¹ (carboxylic acid) and nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

- NMR : In H NMR, the cyclohexane ring protons appear as multiplet signals (δ 1.2–2.5 ppm), while the aromatic protons of the 4-nitrophenyl group resonate as doublets (δ 8.1–8.3 ppm). The carboxylic acid proton may be absent in DMSO-d₆ due to exchange broadening .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 278.1 (CHNO) and fragment peaks corresponding to nitro group loss (e.g., [M–NO]⁺) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during nitrophenyl group introduction?

Regiochemical control is critical to avoid ortho/meta byproducts. Directed ortho-metalation (DoM) using directing groups (e.g., carboxylic acid derivatives) or nitration under mixed-acid conditions (HNO/HSO) at 0–5°C can favor para-substitution . Computational modeling (DFT) of transition states may predict regioselectivity, as demonstrated for nitrophenylcyclohexane analogs .

Q. How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) be resolved for this compound?

Solubility discrepancies often arise from polymorphic forms or residual solvents. Systematic studies using HPLC-grade solvents under controlled temperatures (e.g., 25°C ± 0.1°C) and sonication (30 min) are recommended. For instance, solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) aligns with its amphiphilic nature . Differential Scanning Calorimetry (DSC) can identify polymorphs affecting solubility .

Q. What in vitro assays are optimal for evaluating its biological activity, and how are false positives minimized?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., nitroreductase activity) with negative controls (e.g., 4-nitrobenzoic acid) to rule out nonspecific quenching .

- Cellular Uptake : Radiolabeled analogs (e.g., C-carboxylic acid) quantify intracellular accumulation in models like Caco-2 cells .

- Artifact Mitigation : Pre-incubate compounds in assay buffers to detect hydrolysis products (e.g., free nitro groups) via LC-MS .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points (e.g., 153–155°C vs. 160–164°C)?

Variations may stem from impurities or crystallization solvents. Reproduce melting points using a calibrated Büchi apparatus with slow heating (1°C/min) and compare against NIST-certified standards . Thermogravimetric Analysis (TGA) can distinguish decomposition from true melting .

Q. What cross-validation methods confirm spectroscopic assignments for structurally similar derivatives?

- 2D NMR (HSQC, HMBC) : Correlate C and H signals to resolve overlapping cyclohexane and aromatic peaks .

- Isotopic Labeling : Synthesize N-labeled nitro groups to confirm vibrational modes via FTIR .

Methodological Optimization

Q. Which catalysts improve yield in coupling reactions involving the carboxylic acid moiety?

Pd-mediated Suzuki-Miyaura coupling (e.g., with 4-nitrophenylboronic acid) achieves >80% yield in THF/water (3:1) using Pd(PPh) and KCO . Microwave-assisted synthesis (100°C, 20 min) reduces reaction times by 60% compared to conventional heating .

Q. How are stability issues (e.g., nitro group reduction) managed during long-term storage?

Store under argon at –20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical-mediated nitro reduction . Monitor stability via monthly HPLC checks (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Analytical Techniques

Q. What computational tools predict the compound’s reactivity in biological systems?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like cyclooxygenase-2, leveraging crystallographic data (PDB ID: 5KIR) . QSAR models using Hammett constants (σ = 1.27 for nitro) predict electron-withdrawing effects on acidity (pK ≈ 2.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。